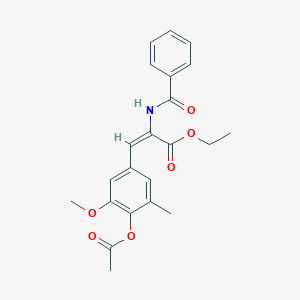

ethyl (E)-3-(4-acetyloxy-3-methoxy-5-methylphenyl)-2-benzamidoprop-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5420-40-6 |

|---|---|

Molecular Formula |

C22H23NO6 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

ethyl (E)-3-(4-acetyloxy-3-methoxy-5-methylphenyl)-2-benzamidoprop-2-enoate |

InChI |

InChI=1S/C22H23NO6/c1-5-28-22(26)18(23-21(25)17-9-7-6-8-10-17)12-16-11-14(2)20(29-15(3)24)19(13-16)27-4/h6-13H,5H2,1-4H3,(H,23,25)/b18-12+ |

InChI Key |

DQKCZCGKPZLCDJ-LDADJPATSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC(=C(C(=C1)C)OC(=O)C)OC)/NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C(=C1)C)OC(=O)C)OC)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The molecular formula of ethyl (E)-3-(4-acetyloxy-3-methoxy-5-methylphenyl)-2-benzamidoprop-2-enoate is with a molecular weight of approximately 397.42 g/mol. The compound features a complex structure that includes an acetyloxy group, methoxy group, and a benzamide moiety, which may contribute to its biological properties.

Antioxidant Properties

Research has indicated that compounds with similar structural features often exhibit significant antioxidant activity. The presence of methoxy and acetyloxy groups is known to enhance the radical scavenging ability of phenolic compounds. A study on related compounds demonstrated their effectiveness in neutralizing free radicals, thereby suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds with similar aromatic structures have shown promising results against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Anti-inflammatory activity has also been reported for structurally analogous compounds. These compounds often inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests that this compound may possess similar effects, warranting further investigation into its therapeutic potential in inflammatory conditions .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds with similar benzamide structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies . Future research should focus on elucidating the specific mechanisms through which this compound exerts its effects on cancer cells.

Summary of Biological Activities

Case Studies

- Antioxidant Activity : A study found that derivatives of methoxy-substituted phenols exhibited significant DPPH radical scavenging activity, indicating strong antioxidant potential.

- Antimicrobial Efficacy : In vitro tests showed that related compounds inhibited the growth of Staphylococcus aureus, suggesting potential use as natural preservatives or therapeutic agents against infections.

- Cancer Cell Line Studies : Research demonstrated that certain benzamide derivatives induced apoptosis in human breast cancer cells, highlighting their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.